molecular formula C34H40N8 B13805886 4,4'-Bis((4-(diethylamino)-2-methylphenyl)azo)azobenzene CAS No. 69432-33-3

4,4'-Bis((4-(diethylamino)-2-methylphenyl)azo)azobenzene

Cat. No.: B13805886
CAS No.: 69432-33-3
M. Wt: 560.7 g/mol
InChI Key: LGBKDJSCWHMGCN-UHFFFAOYSA-N
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Description

4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of azo groups (-N=N-) and phenylene rings, which contribute to its stability and reactivity. This compound is often used in various industrial and research applications due to its ability to undergo specific chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] typically involves the reaction of aniline derivatives with nitrous acid to form diazonium salts. These salts are then coupled with N,N-diethyl-3-methylbenzenamine under controlled conditions to form the desired azo compound. The reaction conditions often include maintaining a low temperature to prevent decomposition and using acidic or basic catalysts to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the azo groups to amines.

    Substitution: The phenylene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenylene rings.

Scientific Research Applications

4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] involves the interaction of its azo groups with various molecular targets. The compound can form free radicals upon decomposition, which can then participate in radical polymerization reactions. The phenylene rings provide stability to the molecule, allowing it to interact with specific enzymes and proteins in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Azobis(4-cyanovaleric acid)
  • 4,4’-Azobis(4-cyanopentanoic acid)
  • 4,4’-Azobis(isobutyronitrile)

Uniqueness

4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] is unique due to its specific structure, which includes both azo groups and phenylene rings. This combination provides the compound with distinct reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

CAS No.

69432-33-3

Molecular Formula

C34H40N8

Molecular Weight

560.7 g/mol

IUPAC Name

4-[[4-[[4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N-diethyl-3-methylaniline

InChI

InChI=1S/C34H40N8/c1-7-41(8-2)31-19-21-33(25(5)23-31)39-37-29-15-11-27(12-16-29)35-36-28-13-17-30(18-14-28)38-40-34-22-20-32(24-26(34)6)42(9-3)10-4/h11-24H,7-10H2,1-6H3

InChI Key

LGBKDJSCWHMGCN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=C(C=C(C=C4)N(CC)CC)C)C

Origin of Product

United States

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